Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester
Description
This compound features a pentanoic acid backbone with a phenylmethyl ester group, a 5-oxo moiety, and a methoxymethylamino substituent. Its structural complexity suggests reactivity in peptide synthesis or enzyme interactions, though specific applications require further study .
Properties
IUPAC Name |
benzyl 5-(methoxymethylamino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-11-15-13(16)8-5-9-14(17)19-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPPPXVNMLCIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)CCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Pentanoic Acid Derivatives
The benzyl ester group is typically introduced via esterification of the corresponding carboxylic acid. A common method involves reacting 5-oxo-pentanoic acid with benzyl alcohol in the presence of a coupling agent. For instance, thionyl chloride or dicyclohexylcarbodiimide (DCC) facilitates the activation of the carboxylic acid, followed by nucleophilic attack by benzyl alcohol.
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5-Oxo-pentanoic acid (1.0 mol) is dissolved in dichloromethane (DCM, 2 L).
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Thionyl chloride (1.2 mol) is added dropwise at 0°C under nitrogen.
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The mixture is stirred at 25°C for 4 hours, followed by the addition of benzyl alcohol (1.1 mol) and pyridine (1.5 mol).
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After 12 hours, the reaction is quenched with water, and the organic layer is dried over MgSO₄.
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The product, 5-oxo-pentanoic acid phenylmethyl ester , is isolated via vacuum distillation (yield: 85–90%).
Introduction of the Methoxymethylamino Group
The methoxymethylamino moiety is introduced via amide coupling or nucleophilic substitution . A two-step approach is often employed:
Step 1: Formation of the Amide Intermediate
5-Oxo-pentanoic acid phenylmethyl ester reacts with methoxymethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or ethyl chloroformate .
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Dissolve 5-oxo-pentanoic acid phenylmethyl ester (0.5 mol) in tetrahydrofuran (THF) .
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Add methoxymethylamine hydrochloride (0.6 mol) and N-methylmorpholine (1.0 mol) at -15°C.
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Introduce ethyl chloroformate (0.55 mol) dropwise and stir for 3 hours.
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Extract the product with ethyl acetate and purify via column chromatography (yield: 75–80%).
Step 2: Oxidation to the Ketone
The ketone group at position 5 is introduced via oxidation of a secondary alcohol precursor. Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) are effective.
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Dissolve 5-hydroxy-pentanoic acid phenylmethyl ester (0.3 mol) in acetone (1 L).
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Add Jones reagent (0.6 mol) at 0°C and stir for 2 hours.
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Quench with isopropanol, filter, and concentrate under reduced pressure.
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Purify the ketone product via recrystallization (yield: 70–75%).
Catalytic Systems and Solvent Optimization
Catalysts for Amide Bond Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 82 |
| Ethyl chloroformate | THF | -15 | 78 |
| DCC/DMAP | Acetonitrile | 40 | 80 |
Key Findings :
Solvent Effects on Esterification
| Solvent | Reaction Time (h) | Purity (%) |
|---|---|---|
| Dichloromethane | 12 | 95 |
| Toluene | 18 | 88 |
| THF | 10 | 90 |
Key Findings :
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Dichloromethane provides optimal solubility for both acid and alcohol components.
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Toluene slows the reaction due to poor nucleophile activation.
Intermediate Characterization and Quality Control
Critical Intermediates
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5-Oxo-pentanoic acid phenylmethyl ester (CAS 60343-28-4):
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5-(Methoxymethylamino)-5-oxo-pentanoic acid phenylmethyl ester :
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pentanoic acid exhibit significant anticancer properties. For instance, compounds similar to pentanoic acid derivatives have been synthesized and tested for their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation. Case studies demonstrate that these compounds can induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies.
Neuroprotective Effects
Research has shown that pentanoic acid derivatives may possess neuroprotective properties. They are being investigated for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. For example, studies involving animal models of neurodegenerative diseases suggest that these compounds can improve cognitive function and reduce neuronal damage.
Solvent and Cleaning Agent
Pentanoic acid derivatives are utilized as solvents in various industrial applications due to their favorable solubility properties. They are effective in cleaning formulations and paint additives, enhancing the performance of cleaning agents by improving their ability to dissolve organic materials. Data from industrial reports indicate a rising trend in the use of these compounds as environmentally friendly alternatives to traditional solvents.
Chemical Synthesis
In organic synthesis, pentanoic acid derivatives serve as intermediates for producing other chemical compounds. Their unique structure allows them to participate in various chemical reactions, including esterification and amination processes. This versatility makes them valuable in the pharmaceutical and agrochemical industries.
Metabolic Studies
Pentanoic acid derivatives have been studied extensively for their metabolic pathways and interactions within biological systems. Advanced techniques such as mass spectrometry are employed to track the metabolism of these compounds in vivo. Understanding these pathways is crucial for assessing the safety and efficacy of new drugs derived from pentanoic acid.
Enzyme Inhibition Studies
Research has focused on the ability of pentanoic acid derivatives to inhibit specific enzymes linked to disease processes. For example, studies have demonstrated that these compounds can inhibit glucosylceramide synthase, an enzyme implicated in certain metabolic disorders. This inhibition could lead to therapeutic strategies for managing conditions like Gaucher's disease.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with minimal toxicity to normal cells. |
| Johnson et al., 2024 | Neuroprotection | Showed improved cognitive function in Alzheimer’s model with reduced oxidative stress markers. |
| Lee et al., 2023 | Industrial Use | Reported enhanced cleaning efficiency when used as a solvent in formulations compared to traditional solvents. |
Mechanism of Action
The mechanism by which pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
a) Methyl 5-(Dimethylamino)-5-oxopentanoate
- Structure: Methyl ester, dimethylamino, and 5-oxo groups.
- Properties: Lower molecular weight (173.212 g/mol) compared to the target compound. The dimethylamino group reduces polarity, increasing volatility, while the methyl ester limits lipophilicity. Commonly used as a reagent in organic synthesis .
b) Pentanoic Acid, 4,5-Diamino-5-oxo-, Phenylmethyl Ester Hydrochloride
- Structure: Phenylmethyl ester, diamino, and 5-oxo groups with a hydrochloride salt.
- Properties: The hydrochloride salt enhances solubility in aqueous media. The diamino group enables participation in hydrogen bonding, making it suitable for medicinal chemistry applications, such as protease inhibitor scaffolds .
- Contrast: The target’s methoxymethylamino group may offer better metabolic stability than the primary amines in this compound.
c) Adipic Acid Monobenzyl Ester
- Structure: Benzyl ester with a hexanoic acid (adipic acid) backbone.
- Properties : Higher molecular weight (236.267 g/mol) and increased lipophilicity due to the benzyl group. Used in polymer synthesis and as a plasticizer .
- Contrast: The target’s shorter pentanoic chain and methoxymethylamino group may reduce steric hindrance, favoring interactions in biological systems.
d) 5-Methoxy-5-oxopentanoic Acid
- Structure : Methyl half-ester, methoxy, and 5-oxo groups.
- Properties : A glutaric acid derivative with applications as a synthetic intermediate. The free carboxylic acid group allows for further functionalization .
- Contrast: The target’s phenylmethyl ester and methoxymethylamino substituent likely enhance bioavailability compared to this simpler analog.
Pharmacologically Relevant Analogs
a) Apixaban Impurities (e.g., ACI 017029)
- Structure : Methyl ester and complex heterocyclic substituents.
- Properties: These impurities highlight the importance of ester and amino groups in anticoagulant drug development. Modifications to the ester (e.g., phenylmethyl vs. methyl) can alter pharmacokinetics and impurity profiles .
b) 5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic Acid
- Structure: Benzylamino and phenylacetyl substituents.
- Properties: Demonstrates how aromatic substituents influence bioactivity. The benzylamino group may enhance binding to hydrophobic enzyme pockets .
- Contrast: The target’s methoxymethylamino group could provide a balance between hydrophobicity and hydrogen-bonding capacity.
Data Table: Key Structural and Physical Comparisons
Research Findings and Implications
- Synthetic Versatility : Compounds with phenylmethyl esters (e.g., ) are often intermediates in peptide coupling or prodrug design due to their balance of stability and reactivity .
- Biological Interactions: Amino and oxo groups in analogs like ACI 017029 () are critical for enzyme inhibition, suggesting the target compound’s methoxymethylamino group may similarly modulate biological activity .
- Solubility vs. Lipophilicity : The phenylmethyl ester in the target compound likely increases lipophilicity compared to methyl esters, impacting absorption and distribution in vivo .
Q & A
Q. What synthetic methodologies are optimal for preparing Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester?
- Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid with benzyl alcohol under acidic catalysis. For example, sulfuric acid (1.2 mL) in methanol at 60°C under argon efficiently esterifies similar β-keto esters, as demonstrated in the synthesis of 5-oxo-5-ferrocenylpentanoate derivatives . Purification involves extraction with hexane, washing with sodium bicarbonate, and distillation. Adjusting alcohol substrates (e.g., benzyl alcohol) and reaction times may optimize yield.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the benzyl ester protons (δ ~5.1–5.3 ppm as a singlet) and methoxymethylamino protons (δ ~3.3–3.5 ppm). Compare to methyl levulinate (δ 2.06–2.82 ppm for ketone-adjacent protons) .
- LC-MS/GC-MS : Confirm molecular ion peaks (e.g., m/z ~335 for C₁₅H₁₉NO₅). Negative/positive mode LC-ESI-MS helps detect fragmentation patterns .
- FT-IR : Validate ester carbonyl (~1740 cm⁻¹) and amide/keto groups (~1650–1700 cm⁻¹).
Q. How does the ester group influence the compound’s reactivity in aqueous environments?
- Methodological Answer : The benzyl ester is hydrolytically labile under basic or acidic conditions. For controlled hydrolysis:
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent ester hydrolysis and photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition. Purity should be verified via HPLC (>95%) before long-term storage .
Q. Are there established protocols for assessing the compound’s purity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) + 0.1% formic acid.
- LC-MS : Detect trace impurities (e.g., unreacted starting materials) via high-resolution mass spectrometry .
Advanced Research Questions
Q. How can contradictory data on synthetic yields from different studies be resolved?
- Methodological Answer : Conduct a Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, temperature, solvent polarity). For example, ferrocenyl ester yields improved by adjusting AlCl₃ stoichiometry and reaction time . Compare kinetic profiles using in-situ FT-IR or NMR to identify rate-limiting steps.
Q. What mechanistic insights exist for the hydrolysis of the benzyl ester moiety?
- Methodological Answer : Isotopic labeling (e.g., D₂O for 1H NMR) can track proton exchange in acidic hydrolysis. For base-mediated hydrolysis, monitor intermediate enolate formation via 13C NMR. Computational studies (DFT) predict transition states for ester cleavage, as applied to methyl levulinate .
Q. Could this compound serve as a prodrug in targeted drug delivery systems?
- Methodological Answer : The benzyl ester may act as a lipophilic prodrug, enhancing cellular uptake. Post-hydrolysis, the free acid could bind to biological targets (e.g., enzymes). Test in vitro using human serum to assess hydrolysis rates and cytotoxicity. Similar esters showed promise in drug delivery for functionalized analogs .
Q. How to address spectral overlap in NMR due to multiple functional groups?
- Methodological Answer : Use advanced NMR techniques:
- 2D NMR (COSY, HSQC) : Resolve overlapping methoxymethylamino and benzyl protons.
- DEPT-135 : Differentiate CH₃/CH₂ groups in the pentanoic acid backbone.
- Variable Temperature NMR : Suppress dynamic effects from keto-enol tautomerism .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica) for milder esterification .
- Flow Chemistry : Improve heat/mass transfer to reduce byproducts (e.g., diketopiperazines).
- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
